molecular formula C40H48B2F8N4O2 B12852589 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) CAS No. 85391-36-2

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-))

Cat. No.: B12852589
CAS No.: 85391-36-2
M. Wt: 790.4 g/mol
InChI Key: PGSZJTUZLPAWBG-UHFFFAOYSA-N
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Description

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with dimethoxy groups and linked to indolium units through iminoethylene bridges. The presence of tetrafluoroborate anions further stabilizes the structure.

Preparation Methods

The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) typically involves multiple steps, including the formation of the biphenyl core, the introduction of dimethoxy groups, and the coupling with indolium units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The biphenyl core and indolium units can be oxidized under specific conditions, leading to the formation of quinone-like structures.

    Reduction: The iminoethylene bridges can be reduced to form amine derivatives.

    Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core and indolium units can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and function. The iminoethylene bridges and tetrafluoroborate anions further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) stands out due to its unique combination of structural features and reactivity. Similar compounds include:

  • 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) chloride
  • 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bromide

These compounds share the biphenyl core and indolium units but differ in the nature of the anions, which can influence their solubility, stability, and reactivity.

Properties

CAS No.

85391-36-2

Molecular Formula

C40H48B2F8N4O2

Molecular Weight

790.4 g/mol

IUPAC Name

2-methoxy-4-[3-methoxy-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethylamino]phenyl]-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethyl]aniline;ditetrafluoroborate

InChI

InChI=1S/C40H48N4O2.2BF4/c1-39(2)29-13-9-11-15-33(29)43(5)37(39)21-23-41-31-19-17-27(25-35(31)45-7)28-18-20-32(36(26-28)46-8)42-24-22-38-40(3,4)30-14-10-12-16-34(30)44(38)6;2*2-1(3,4)5/h9-20,25-26,41-42H,21-24H2,1-8H3;;/q+2;2*-1

InChI Key

PGSZJTUZLPAWBG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1CCNC3=C(C=C(C=C3)C4=CC(=C(C=C4)NCCC5=[N+](C6=CC=CC=C6C5(C)C)C)OC)OC)C)C

Origin of Product

United States

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